3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione
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Overview
Description
3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanone with a suitable amine to form the pyrrolidine ring, followed by functionalization to introduce the hydroxy and cyclohexyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Uniqueness
What sets 3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione apart from these similar compounds is the presence of the cyclohexyl(hydroxy)methyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s biological activity and make it a valuable scaffold for drug discovery .
Properties
CAS No. |
259219-02-8 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H17NO3/c13-9-6-8(11(15)12-9)10(14)7-4-2-1-3-5-7/h7-8,10,14H,1-6H2,(H,12,13,15) |
InChI Key |
ZFCJRCNLPHJECT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CC(=O)NC2=O)O |
Origin of Product |
United States |
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